
3-(5-Chloro-2-furyl)acrylic acid
Übersicht
Beschreibung
3-(5-Chloro-2-furyl)acrylic acid is an organic compound characterized by its molecular formula C7H5ClO3. It is a derivative of acrylic acid, featuring a chloro-substituted furan ring attached to the acrylic acid moiety
Wirkmechanismus
Target of Action
Similar compounds have been used in the preparation of malonyl-coa decarboxylase (mcd) inhibitors , suggesting that MCD could be a potential target.
Mode of Action
It’s known that the electron-withdrawing effect of the chloro group could possibly increase the activity of urease inhibitors . This suggests that the compound might interact with its targets by influencing electron distribution, thereby affecting the activity of enzymes like urease.
Biochemical Pathways
If mcd is indeed a target, the compound could potentially affect fatty acid metabolism, given mcd’s role in this process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-furyl)acrylic acid typically involves the following steps:
Furan Derivative Formation: The starting material is a furan derivative, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Acrylic Acid Derivative Formation: The chlorinated furan is then reacted with an acrylic acid derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-Chloro-2-furyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the compound to simpler forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(5-Chloro-2-furyl)acrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on biological systems and pathways.
Industry: It is used in the production of materials and chemicals with specific properties.
Vergleich Mit ähnlichen Verbindungen
3-(5-Chloro-2-furyl)acrylic acid can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)acrylic acid: Similar structure but with a phenyl ring instead of a furan ring.
3-(5-Chloro-2-thienyl)acrylic acid: Similar structure but with a thiophene ring instead of a furan ring.
These compounds share similarities in their chemical properties but differ in their functional groups and potential applications. This compound is unique due to its furan ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDLKQBAJBUGU-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




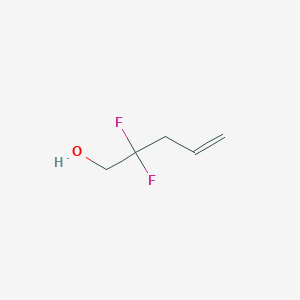
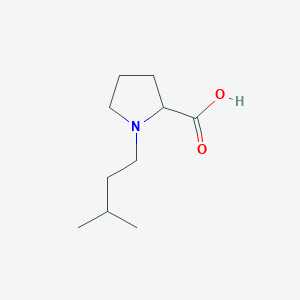
![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)
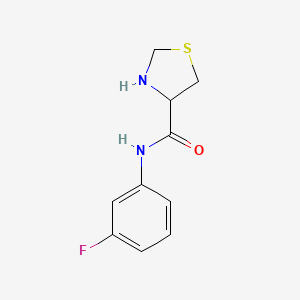

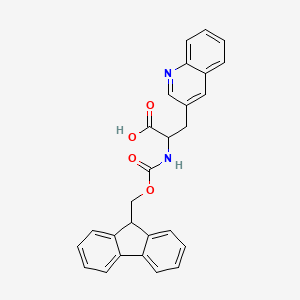
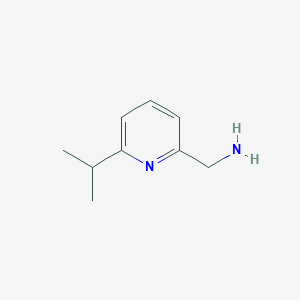
![1-[(4-Fluorophenyl)methyl]azetidin-3-ol](/img/structure/B3375558.png)
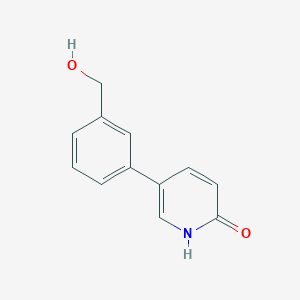
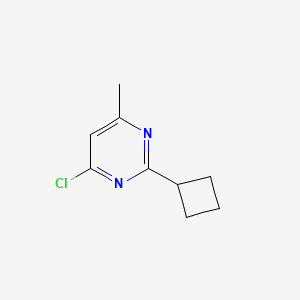
![4-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3375572.png)
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B3375598.png)
